![molecular formula C12H17NO3 B1432450 Methyl 3-amino-3-(4-methoxyphenyl)butanoate CAS No. 1538760-89-2](/img/structure/B1432450.png)
Methyl 3-amino-3-(4-methoxyphenyl)butanoate
Overview
Description
Scientific Research Applications
Asymmetric Synthesis and Catalysis
A novel synthesis pathway for (S)-3-amino-4-methoxy-butan-1-ol from Methyl 4-methoxy-3-oxo-butanoate showcases the chemical's potential in asymmetric synthesis using reductive amination. This process highlights its utility in producing compounds with high enantiomeric excess, crucial for pharmaceutical applications (Mattei et al., 2011).
Antimicrobial Activity
Derivatives of Methyl 3-amino-3-(4-methoxyphenyl)butanoate exhibit significant antimicrobial properties. Synthesis of N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties from this compound showed good activity against Staphylococcus aureus and Mycobacterium luteum (Mickevičienė et al., 2015).
Chemical Reactions and Mechanisms
Research into the reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with Methyl 2-(4-allyl-2-methoxyphenoxy)acetate presents insights into the complexity of reactions involving Methyl 3-amino-3-(4-methoxyphenyl)butanoate derivatives. This study provides a deeper understanding of amide formation and resistance to aminolysis, contributing to organic synthesis knowledge (Novakov et al., 2017).
Environmental Impact and Degradation
The kinetics and products of the OH radical reaction with 3-methoxy-3-methyl-1-butanol, related to Methyl 3-amino-3-(4-methoxyphenyl)butanoate derivatives, were studied, revealing the environmental degradation pathways and potential impacts of these chemicals. Such research is crucial for assessing the environmental footprint of synthetic compounds (Aschmann et al., 2011).
Continuous Flow Synthesis
A scalable two-step continuous flow synthesis process for 4-Aryl-2-butanones, which are structurally related to Methyl 3-amino-3-(4-methoxyphenyl)butanoate, demonstrates the compound's potential in streamlined, efficient production methods. This approach is particularly relevant for pharmaceutical manufacturing, reducing reaction times and enhancing safety (Viviano et al., 2011).
properties
IUPAC Name |
methyl 3-amino-3-(4-methoxyphenyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(13,8-11(14)16-3)9-4-6-10(15-2)7-5-9/h4-7H,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSOJZZLUWOPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CC=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-3-(4-methoxyphenyl)butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.